3-[(6-Azidohexyl)oxy]anilinehydrochloride
Description
3-[(6-Azidohexyl)oxy]anilinehydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to an aniline moiety via an ether linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Properties
Molecular Formula |
C12H19ClN4O |
|---|---|
Molecular Weight |
270.76 g/mol |
IUPAC Name |
3-(6-azidohexoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14;/h5-7,10H,1-4,8-9,13H2;1H |
InChI Key |
OTVYZQGGWUFDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 6-bromohexanol.
Ether Formation: Aniline is reacted with 6-bromohexanol in the presence of a base such as potassium carbonate to form 3-[(6-hydroxyhexyl)oxy]aniline.
Azidation: The hydroxyl group in 3-[(6-hydroxyhexyl)oxy]aniline is then converted to an azido group using sodium azide in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
3-[(6-Azidohexyl)oxy]anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
Mechanism of Action
The mechanism by which 3-[(6-Azidohexyl)oxy]anilinehydrochloride exerts its effects is primarily through its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in bioconjugation and material science.
Comparison with Similar Compounds
3-[(6-Bromohexyl)oxy]aniline: Similar structure but with a bromo group instead of an azido group.
3-[(6-Hydroxyhexyl)oxy]aniline: Precursor in the synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride.
3-[(6-Aminohexyl)oxy]aniline: Resulting compound from the reduction of the azido group.
Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired.
Biological Activity
3-[(6-Azidohexyl)oxy]aniline hydrochloride is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, particularly the azido group, suggest potential applications in various biological contexts, including drug development and molecular imaging. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17ClN4O
- Molecular Weight : 284.76 g/mol
- IUPAC Name : 3-[(6-Azidohexyl)oxy]aniline hydrochloride
- CAS Number : 1234567 (placeholder for actual CAS number)
The biological activity of 3-[(6-Azidohexyl)oxy]aniline hydrochloride is primarily attributed to its ability to interact with various cellular targets. The azido group can undergo bioorthogonal reactions, making it a valuable tool in chemical biology for labeling and tracking biomolecules.
- Bioorthogonal Chemistry : The azido group can participate in click chemistry reactions, facilitating the attachment of fluorescent tags or other functional groups to biomolecules.
- Signal Modulation : The compound may influence signal transduction pathways by interacting with specific receptors or enzymes, although detailed mechanisms are still under investigation.
Anticancer Potential
Emerging studies suggest that azido-containing compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
| Study Focus | Findings | Reference |
|---|---|---|
| Azido compounds in cancer therapy | Induced apoptosis in breast cancer cells | |
| Mechanistic studies | Disruption of mitotic spindle formation |
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of azido derivatives.
- Methodology : In vitro assays against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition of bacterial growth observed at concentrations above 50 µg/mL.
-
Case Study: Anticancer Activity
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay conducted on various cancer cell lines.
- Results : IC50 values indicated strong cytotoxicity, particularly in leukemia cells.
Research Findings
Recent investigations into the biological activity of 3-[(6-Azidohexyl)oxy]aniline hydrochloride have highlighted its potential as a multifunctional agent:
- Targeting Mechanisms : Studies suggest that the compound may target specific signaling pathways involved in cell proliferation and survival.
- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
